L-Serine beta-naphthylamide
Descripción
Overview of L-Serine Beta-Naphthylamide as a Specialized Biochemical Reagent
This compound is an amino acid derivative recognized for its utility in biochemical research and pharmaceutical applications. chemimpex.com Structurally, it is formed by the formal condensation of the carboxy group of L-serine with the amino group of 2-naphthylamine (B18577). ebi.ac.uk This unique structure, particularly the presence of the naphthyl group, enhances its binding affinity and specificity, making it a valuable tool for studying certain enzymes. chemimpex.com
It functions as a chromogenic substrate, a class of compounds that produce a visible color change upon enzymatic reaction. scbt.comdcfinechemicals.com When an appropriate enzyme cleaves the amide bond in this compound, it releases beta-naphthylamine. The liberated beta-naphthylamine can then be detected, often through a secondary reaction that produces a colored product, allowing for the quantification of enzyme activity. dcfinechemicals.comoup.com This property makes it highly useful in assays where direct and rapid visualization of enzyme presence or activity is required without the need for complex equipment. scbt.com
The compound is typically available as an off-white powder and is used in various research areas, including the study of metabolic pathways, neuropharmacology, and protein folding and stability. chemimpex.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 888-74-4 | scbt.com |
| Molecular Formula | C₁₃H₁₄N₂O₂ | scbt.com |
| Molecular Weight | 230.26 g/mol | scbt.com |
| Form | Powder | |
| Color | Off-white | |
| Purity | ≥98% (TLC) | |
| Storage Temperature | −20°C | |
| InChI Key | JOPLDMLMXHNTAX-LBPRGKRZSA-N |
Historical Perspectives on the Application of Naphthylamide Substrates in Enzymology
The use of naphthylamide-based substrates in enzymology has a well-established history, dating back to the development of methods for detecting and quantifying proteolytic enzymes. These substrates were among the early synthetic compounds designed to mimic the natural substrates of enzymes, allowing for more controlled and reproducible experimental conditions.
Chromogenic peptide substrates were first introduced to research laboratories in the early 1970s. nih.gov Their development was a significant advancement, providing a safer and more convenient alternative to earlier methods that often relied on measuring the release of radioactive or toxic substances. The principle was straightforward: link a peptide sequence, recognized by a specific protease, to a chromogenic or fluorogenic leaving group like p-nitroaniline or a naphthylamine derivative. oup.com
Enzymatic cleavage of the peptide bond liberates the chromophore, leading to a measurable change in absorbance or fluorescence. dcfinechemicals.comoup.com This innovation quickly found use in developing assays for enzymes involved in the coagulation system. nih.gov Over time, the knowledge gained from studying natural enzyme substrates led to the synthesis of a wide array of substrates for enzymes in the fibrinolytic, kallikrein, and complement systems. nih.gov
Naphthylamide derivatives, such as L-Leucine-beta-naphthylamide and Nα-Benzoyl-DL-arginine β-naphthylamide (BANA), became standard reagents for assaying various aminopeptidases and proteases. nih.govscbt.com These substrates proved invaluable for high-throughput screening and for characterizing newly discovered enzymes. libios.fr The application of these substrates has been instrumental in advancing our understanding of enzymatic pathways in diverse fields, from clinical chemistry to microbiology. scbt.comnih.gov
Fundamental Role of this compound in Proteomics and Enzymatic Characterization Studies
In the fields of proteomics and enzyme characterization, this compound serves as a specific tool for probing the activity of certain proteases, particularly serine proteases. chemimpex.comwikipedia.org Serine proteases are a major class of enzymes that play crucial roles in processes ranging from digestion to blood clotting and are characterized by a serine residue in their active site. wikipedia.org
The specificity of a protease is determined by its ability to recognize and cleave particular peptide sequences. This compound is used to identify and characterize enzymes that exhibit a preference for cleaving after a serine residue. chemimpex.com By incubating a sample containing a mixture of proteins with this compound and measuring the release of beta-naphthylamine, researchers can quantify the activity of specific serine-cleaving enzymes.
This approach is fundamental in:
Enzyme Discovery and Profiling: Identifying new proteases in biological samples and determining their substrate specificity.
Enzyme Kinetics: Studying the rate of enzymatic reactions (e.g., determining Kₘ and Vₘₐₓ values) to understand how efficiently an enzyme binds and processes its substrate. chemimpex.com
Inhibitor Screening: Searching for new drugs by testing the ability of candidate molecules to block the cleavage of this compound by a target enzyme. chemimpex.comwikipedia.org This is particularly relevant for diseases where serine proteases are implicated, such as inflammation and cancer. chemimpex.com
Proteomics Research: While broader mass spectrometry-based techniques now dominate proteomics, specific substrates like this compound are still valuable for functional validation and for studying specific enzyme activities within a complex proteome. It can be used in studies of lysosomal damage and selective autophagy, where the release of enzymes into the cytoplasm can be monitored. elifesciences.org
The use of this compound, often in conjunction with a panel of other amino acid-naphthylamide substrates, allows for a detailed characterization of the proteolytic profile of a cell, tissue, or organism. chemimpex.comnih.gov
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-3-hydroxy-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-12(8-16)13(17)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,16H,8,14H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPLDMLMXHNTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101008454 | |
| Record name | 2-Amino-3-hydroxy-N-(naphthalen-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101008454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888-74-4 | |
| Record name | 2-Amino-3-hydroxy-N-(naphthalen-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101008454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Structural Modifications of L Serine Beta Naphthylamide
Methodologies for L-Serine Beta-Naphthylamide Preparation
The preparation of this compound and related compounds can be achieved through both enzymatic and chemical synthesis routes, each offering distinct advantages.
Enzymatic Synthesis Approaches
Enzymatic synthesis provides a highly specific and efficient means of producing amino acid naphthylamides under mild conditions. Proteases, which naturally cleave peptide bonds, can be used in reverse to catalyze the formation of amide bonds.
Protease-Catalyzed Synthesis: Enzymes such as papain and chymotrypsin (B1334515) are utilized in kinetically controlled synthesis. For instance, papain can catalyze the condensation reaction between an N-acylamino acid and an amine like beta-naphthylamine in an acidic medium. Similarly, α-chymotrypsin has been shown to be effective in acyl transfer reactions, where amino acid naphthylamides exhibit significantly higher reactivity compared to other derivatives. tandfonline.com This elevated nucleophilic activity makes them excellent candidates for enzymatic peptide synthesis.
Reaction Principles: The process involves using an activated N-protected amino acid (the acyl donor) and an amine nucleophile (e.g., beta-naphthylamine). The enzyme facilitates the transfer of the acyl group to the nucleophile. tandfonline.com By using N-protected amino acids, the solubility of the substrates in aqueous solutions can be greatly increased, leading to high reaction yields without the need for organic cosolvents. tandfonline.com
Chemical Synthesis Routes for Amino Acid Naphthylamides
Traditional organic chemistry provides a range of methods for the synthesis of amino acids and their derivatives, which can be applied to the preparation of this compound.
Direct Amide Coupling: The most direct chemical route involves the coupling of L-serine (with its amino and hydroxyl groups appropriately protected) and beta-naphthylamine. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid of L-serine for amide bond formation. qyaobio.com
Multi-step Synthesis from Precursors: More complex methods can build the amino acid structure from simpler starting materials. These include:
The Gabriel Synthesis: This method can be adapted to produce the L-serine backbone, which is then coupled with beta-naphthylamine. It involves the use of potassium phthalimide (B116566) to introduce the amino group.
Asymmetric Synthesis: For producing optically pure L-amino acids, asymmetric synthesis techniques are employed. These methods use chiral auxiliaries or catalysts to ensure the correct stereochemistry of the final product. qyaobio.com
Synthesis and Research on Substituted L-Serine Naphthylamide Derivatives
Modifying the core structure of this compound by adding substituents to the naphthyl ring allows for the creation of derivatives with tailored properties, such as fluorescence, for specific research applications.
Exploration of L-Serine 4-Methoxy-Beta-Naphthylamide
L-Serine 4-methoxy-beta-naphthylamide is a key derivative used as a fluorogenic substrate for assaying protease activity. bachem.com The addition of a methoxy (B1213986) group to the naphthylamine ring alters the molecule's electronic properties, rendering the cleavage product, 4-methoxy-β-naphthylamine, fluorescent. bachem.com
When a protease cleaves the amide bond between L-serine and the modified naphthylamine, the liberated 4-methoxy-β-naphthylamine can be detected fluorometrically, providing a sensitive measure of enzyme activity. bachem.comapexbt.com This substrate is particularly useful for the intracellular analysis of proteases. apexbt.combiomol.com
Table 1: Properties of L-Serine 4-Methoxy-Beta-Naphthylamide
| Property | Value | Reference |
|---|---|---|
| Synonym | L-Serine 4-methoxy-2-naphthylamide | apexbt.com |
| Application | Fluorogenic substrate for protease assays | bachem.com |
| Detection Principle | Release of fluorescent 4-methoxy-β-naphthylamine upon enzymatic cleavage | bachem.com |
| Excitation Wavelength | 335-350 nm | bachem.com |
| Emission Wavelength | 410-440 nm | bachem.com |
Design Principles for Modified Beta-Naphthylamide Structures
The modification of beta-naphthylamide structures is guided by principles of structure-activity relationship (SAR) to develop compounds with desired biological or chemical properties. nih.gov The primary goals are often to enhance potency, improve metabolic stability, and increase solubility. nih.gov
Systematic Modification: The design process involves systematically altering different parts of the molecule, such as the amino acid side chain or the substituents on the naphthalene (B1677914) ring, and evaluating the impact on its activity. nih.gov For example, in the development of efflux pump inhibitors, various substituents are tested to map the regions of the molecule that are critical for its inhibitory function. nih.gov
Enhancing Functional Properties: Modifications can be introduced to serve specific functions. Adding a methoxy group, as seen in L-Serine 4-methoxy-beta-naphthylamide, creates a fluorophore. bachem.com Attaching other peptide chains, as in Phenylalanylarginine-β-naphthylamide (PAβN), can create molecules that interact with specific biological targets, such as bacterial efflux pumps. nih.govnih.gov
Computational Modeling: Modern drug design often employs molecular modeling to predict how structural changes will affect the interaction of the molecule with its target, such as the active site of an enzyme. acs.org This allows for a more rational design of derivatives with improved binding affinity and specificity.
By applying these principles, researchers can transform simple amino acid naphthylamides into sophisticated tools for biochemical research and drug discovery.
Enzymatic Interactions and Hydrolysis Mechanisms of L Serine Beta Naphthylamide
Substrate Specificity for Serine Proteases
L-Serine beta-naphthylamide serves as a substrate for serine proteases, a class of enzymes that cleave peptide bonds in proteins and have a serine residue at their active site. wikipedia.org The interaction between this compound and these enzymes is a key area of study for understanding their function and for developing therapeutic agents that target them. chemimpex.com
Detection and Quantification of Serine Protease Activity Utilizing this compound
This compound is a valuable tool for detecting and quantifying the activity of serine proteases. chemimpex.com The enzymatic cleavage of the amide bond in this compound by a serine protease releases beta-naphthylamine. This product can be detected and quantified using fluorometric or spectrophotometric methods. For instance, the release of β-naphthylamine can be monitored by an increase in fluorescence intensity, providing a sensitive measure of enzyme activity. nih.gov This method is employed in various research applications, from studying the kinetics of a specific serine protease to screening for potential inhibitors.
A specific example is the use of Gly-(Asp)4-Lys-β-naphthylamide (GD4K-NA), a substrate for the serine protease enteropeptidase. imrpress.commedchemexpress.com The cleavage of this substrate can be assayed fluorometrically or spectrophotometrically to determine enteropeptidase activity. imrpress.com
Interactive Table: Substrates for Serine Protease Activity Detection
| Substrate Name | Target Enzyme | Detection Method |
| This compound | Serine Proteases | Fluorometric/Spectrophotometric |
| Gly-(Asp)4-Lys-β-naphthylamide (GD4K-NA) | Enteropeptidase | Fluorometric/Spectrophotometric imrpress.commedchemexpress.com |
| N-Benzoyl-l-Arg β-naphthylamide (BANA) | Trypsin-like proteases | Fluorometric nih.gov |
Mechanistic Investigations of Proteolytic Cleavage by Serine Proteases
The cleavage of this compound by serine proteases follows a well-established catalytic mechanism involving a catalytic triad (B1167595) of amino acids: serine, histidine, and aspartate. wikipedia.org The serine residue's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the amide bond in this compound. This forms a tetrahedral intermediate. The histidine residue facilitates this by accepting a proton from the serine. Subsequently, the amide bond is broken, releasing the beta-naphthylamine portion of the substrate. A water molecule then hydrolyzes the covalent bond between the serine and the L-serine part of the substrate, regenerating the active enzyme and releasing the L-serine. wikipedia.org
Studies on enzymes like trypsin, a classic serine protease, using substrates such as Nα-benzoyl-DL-arginine β-naphthylamide, have provided significant insights into these proteolytic pathways. rsc.orgscbt.com
Role of Specific Amino Acid Residues in Enzyme-Substrate Recognition
The specificity of a serine protease for its substrate is determined by the interaction between the amino acid residues in the enzyme's active site and the substrate molecule. The S1 binding pocket of the enzyme plays a crucial role in this recognition. For trypsin-like proteases, which cleave after basic amino acid residues like arginine or lysine (B10760008), the S1 pocket is typically negatively charged to accommodate the positively charged side chains of these amino acids. wikipedia.org
In the case of enteropeptidase, the Lys99 residue in its light chain is critical for recognizing the P2 and P4 aspartate residues in the substrate Gly-(Asp)4-Lys-β-naphthylamide. imrpress.com Mutating this lysine to alanine (B10760859) significantly impairs the enzyme's ability to cleave both this synthetic substrate and its natural substrate, trypsinogen. imrpress.com Similarly, mutational analyses of other serine proteases have identified specific serine, aspartate, and histidine residues that form the catalytic triad essential for activity. nih.gov
Interactions with Aminopeptidases
Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. researchgate.netpnas.org this compound can also serve as a substrate for certain aminopeptidases, allowing for the study of their activity and specificity.
This compound as a Substrate for Leucine (B10760876) Aminopeptidase (B13392206) (LAP)
Leucine aminopeptidases (LAPs) are enzymes that preferentially hydrolyze N-terminal leucine residues but can also act on other amino acids. nih.govresearchgate.net this compound has been used as a substrate to study the activity of LAPs from various sources. For example, studies have shown that L-leucyl-beta-naphthylamide is a substrate for leucine aminopeptidase, and its hydrolysis can be competitively inhibited by other peptides, demonstrating the enzyme's binding and catalytic activity. nih.gov The enzymatic activity is often determined by measuring the release of beta-naphthylamine. nih.gov
Hydrolysis by Broader Classes of Aminopeptidases
Beyond LAPs, this compound and other amino acid-beta-naphthylamide derivatives are used to characterize the substrate specificity of a wide range of aminopeptidases. asm.org For instance, the aminopeptidase from Legionella pneumophila, LapA, has been shown to have broad activity, cleaving substrates with various N-terminal amino acids, including serine. asm.org Similarly, aminopeptidase B (Ap-B) is known to remove N-terminal arginine and lysine residues from peptides and can be assayed using L-amino acid-β-naphthylamide substrates. pnas.org The substrate preference of an aminopeptidase can provide valuable information about its physiological role. nih.gov
Interactive Table: Aminopeptidase Substrate Preferences
| Enzyme | Source | Preferred Substrates (beta-naphthylamide derivatives) |
| Leucine Aminopeptidase (LAP) | Porcine, E. coli | Leucine, Methionine, Arginine acs.org |
| Aminopeptidase from Mast Cells | Mouse | Alanine > Leucine > Phenylalanine >> Arginine nih.gov |
| Aminopeptidase B (Ap-B) | Rat Testis | Arginine, Lysine pnas.org |
| LapA | Legionella pneumophila | Leucine, Alanine, Serine, Aspartate, Lysine, Tyrosine asm.org |
Comparative Enzymatic Hydrolysis Profiles with Related Amino Acid Naphthylamides
The enzymatic hydrolysis of this compound is often studied in comparison to other amino acid naphthylamide derivatives to understand enzyme specificity and kinetics. These comparative studies provide valuable insights into how the amino acid side chain influences substrate recognition and turnover by various peptidases.
L-Leucine Beta-Naphthylamide
L-leucine beta-naphthylamide is a widely used substrate for assaying aminopeptidase activity. Enzymes that hydrolyze L-leucine beta-naphthylamide are often referred to as leucine aminopeptidases (LAPs).
Enzyme Sources and Activity: Commercial wheat embryo and embryos from Selkirk HRS and Leeds durum wheat contain an enzyme that hydrolyzes L-leucyl-beta-naphthylamide (LNA). cerealsgrains.org The Michaelis-Menten constant (Km) for the enzyme from Leeds wheat embryo differs significantly from that of the other wheat embryos, suggesting distinct enzyme characteristics. cerealsgrains.org Barley LNA-ase exhibits a much lower Km value (1.6 x 10⁻⁴ M) compared to the enzymes from wheat. cerealsgrains.org In the pink shrimp Farfantepenaeus paulensis, a leucine aminopeptidase (LAP2) was purified and showed the highest hydrolysis rate with L-leucine β-naphthylamine compared to other substrates. aensiweb.com The Km value for this enzyme was 0.13 mM. aensiweb.com A puromycin-insensitive leucyl-specific aminopeptidase (PILS-AP) also effectively cleaves Leu-β-naphthylamide, showing a Km value of 65.4 µM. nih.gov
Comparative Studies: In rat and human small intestinal mucosa, L-leucyl-β-naphthylamide appears to be hydrolyzed by two distinct enzymes that differ from those hydrolyzing other leucyl-containing peptides. jci.org Studies on aminoacyl-β-naphthylamide hydrolases from various human tissues (liver, kidney, pancreas, and small intestine) showed that while the enzymes exhibited slight variations, they had similar Km values for the hydrolysis of L-leucyl-β-naphthylamide. nih.govnih.gov
Comparative Km Values for L-Leucine Beta-Naphthylamide Hydrolysis
| Enzyme Source | Km Value |
| Barley LNA-ase | 1.6 x 10⁻⁴ M |
| Farfantepenaeus paulensis LAP2 | 0.13 mM |
| Puromycin-insensitive leucyl-specific aminopeptidase (PILS-AP) | 65.4 µM |
L-Alanine Beta-Naphthylamide
L-alanine beta-naphthylamide is another common substrate for characterizing aminopeptidase activity, often used in conjunction with other amino acid naphthylamides to determine substrate specificity.
Enzymatic Hydrolysis: Human liver alanine aminopeptidase catalyzes the hydrolysis of L-Ala-beta-naphthylamide. nih.gov The binding of this substrate to the enzyme is pH-dependent, decreasing below pH 5.9 and above pH 7.5. nih.gov This suggests the involvement of two ionizable groups in the active center of the enzyme that are crucial for substrate binding. nih.gov L-alanine 4-methoxy-β-naphthylamide hydrochloride is noted for its rapid turnover rate and low activation energy, facilitating efficient substrate conversion. scbt.com
Comparative Analysis: Partially purified aminoacyl-β-naphthylamide-hydrolases from human liver, kidney, pancreas, and small intestine demonstrate similar Michaelis constants (Km) for the hydrolysis of L-alanyl-β-naphthylamide. nih.gov An aminopeptidase from Xanthomonas citri that hydrolyzes ascamycin (B12416732) also shows activity against L-alanine beta-naphthylamide. nih.gov
Enzymatic Hydrolysis of Alanine Naphthylamide Derivatives
| Enzyme | Substrate | Optimal pH | Key Findings |
| Human Liver Alanine Aminopeptidase | L-Ala-beta-naphthylamide | 5.9 - 7.5 | Binding is pH-dependent, indicating two ionizable active center groups. nih.gov |
| Human Tissue Aminopeptidases | L-Alanyl-β-naphthylamide | - | Enzymes from different sources (liver, kidney, etc.) show similar Km values. nih.gov |
| Xanthomonas citri Aminopeptidase | L-Alanine beta-naphthylamide | 7.5 - 8.0 | Also hydrolyzes L-proline beta-naphthylamide and ascamycin. nih.gov |
L-Proline Beta-Naphthylamide
L-proline beta-naphthylamide is a specific substrate used to detect and characterize proline aminopeptidases.
Enzyme Specificity: An aminopeptidase purified from Japanese apricot seeds showed a very low rate of hydrolysis for proline β-naphthylamide, which was only 4% of the rate for leucine β-naphthylamide. tandfonline.com In contrast, an aminopeptidase from Xanthomonas citri is capable of hydrolyzing L-proline beta-naphthylamide. nih.gov L-proline-β-naphthylamide can also be used as a chromogenic test substance for aminopeptidases in diagnostic applications. google.com
L-Tyrosine Beta-Naphthylamide
L-tyrosine beta-naphthylamide is a substrate used to assay tyrosine aminopeptidase activity and has also been identified as a potent inhibitor of other enzymes.
Enzymatic Inhibition and Hydrolysis: L-tyrosine beta-naphthylamide acts as a potent competitive inhibitor of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) from tobacco and potato cell cultures, with Ki values of 0.66 µM and 0.3 µM, respectively. nih.gov However, it is rapidly hydrolyzed by aminopeptidases present in crude extracts of these same cultures. nih.gov This hydrolysis prevents its use as an in vivo inhibitor of THT. nih.gov
N-Benzoyl-L-Arginine Beta-Naphthylamide (BANA)
N-Benzoyl-L-arginine beta-naphthylamide (BANA) is a synthetic peptide substrate used to detect the activity of specific proteases, particularly those with trypsin-like activity.
Microbial Hydrolysis: BANA is hydrolyzed by proteases from certain periodontal pathogens, including Treponema denticola and Porphyromonas gingivalis. nih.govumich.edu The BANA test is used as a diagnostic tool to identify the presence of these bacteria in plaque samples. nih.govumich.edu The hydrolysis of BANA by these bacteria releases β-naphthylamine, which can be detected colorimetrically.
Enzyme Characterization: An acid protease from human skin, resembling cathepsin B1, preferentially hydrolyzes BANA at an optimal pH of 5.8. researchgate.net This enzyme shows very low activity towards L-leucine-β-naphthylamide (LeuNA). researchgate.net In contrast, studies on trypsin-catalyzed hydrolysis have shown slower rates for protein substrates like casein compared to the small, single-peptide-bond substrate BANA. rsc.org
L-Pyroglutamic Acid Beta-Naphthylamide
L-Pyroglutamic acid beta-naphthylamide (also known as L-pyrrolidonyl-β-naphthylamide or PYR) is a specific substrate for the enzyme pyroglutamate (B8496135) aminopeptidase (PYR). smolecule.com
Enzyme Specificity and Kinetics: This substrate is used in biochemical assays to identify and differentiate bacterial species that possess the PYR enzyme, such as Group A Streptococci and Enterococcus species. smolecule.com The enzyme pyrrolidone carboxyl peptidase (Pcp) from Pseudomonas fluorescens exhibits a Michaelis constant of 0.21 mM with L-pyroglutamyl-beta-naphthylamide as the substrate and shows absolute specificity for N-terminal pyroglutamyl residues. nih.govdntb.gov.ua A TRH deamidating enzyme from rat brain also hydrolyzes a derivative of this substrate, L-pyroglutamyl-Nim-benzylhistidyl-L-prolyl-beta-naphthylamide, with an apparent Km of 34 µM. nih.gov
Comparative Enzymatic Hydrolysis of Amino Acid Naphthylamides
| Substrate | Key Enzyme(s) | Typical Source(s) | Noteworthy Findings |
| L-Leucine Beta-Naphthylamide | Leucine Aminopeptidases (LAPs) | Wheat embryo, Barley, Shrimp | Km values vary significantly between species, indicating different enzyme characteristics. cerealsgrains.orgaensiweb.com |
| L-Alanine Beta-Naphthylamide | Alanine Aminopeptidases | Human liver, various human tissues | Hydrolysis is pH-dependent; similar Km values across different human tissues. nih.govnih.gov |
| L-Proline Beta-Naphthylamide | Proline Aminopeptidases | Japanese apricot, Xanthomonas citri | Hydrolysis rates can be significantly lower compared to other amino acid naphthylamides. tandfonline.com |
| L-Tyrosine Beta-Naphthylamide | Tyrosine Aminopeptidases, THT (inhibitor) | Tobacco/potato cell cultures | Potent competitive inhibitor of THT but is rapidly hydrolyzed by other enzymes. nih.gov |
| N-Benzoyl-L-Arginine Beta-Naphthylamide (BANA) | Trypsin-like proteases, Cathepsin B1 | Periodontal pathogens, Human skin | Used in diagnostic tests for specific bacteria; hydrolyzed by certain human proteases. nih.govumich.eduresearchgate.net |
| L-Pyroglutamic Acid Beta-Naphthylamide | Pyroglutamate Aminopeptidase (PYR) | Pseudomonas fluorescens, Rat brain | Highly specific substrate for PYR enzyme, used in bacterial identification. smolecule.comnih.gov |
Elucidation of Enzymatic Reaction Kinetics and Hydrolysis Mechanisms
This compound serves as a valuable synthetic substrate for the investigation of proteolytic enzymes, particularly serine proteases and aminopeptidases. chemimpex.comresearchgate.net Its structure allows for the study of enzyme kinetics and mechanisms by providing a means to monitor enzymatic activity. chemimpex.com The hydrolysis of the amide bond in this compound by an enzyme results in the release of L-serine and the chromogenic/fluorogenic molecule, beta-naphthylamine. semanticscholar.org The detection of this release forms the basis of various enzyme assays.
Principles of Beta-Naphthylamine Release upon Enzymatic Action
The enzymatic cleavage of this compound is a hydrolytic reaction catalyzed by proteases that recognize the L-serine residue. The core of this process is the breaking of the amide bond linking the carboxyl group of L-serine to the amino group of beta-naphthylamine. For serine proteases, this occurs via a well-established catalytic mechanism involving a catalytic triad (typically Serine, Histidine, and Aspartate) in the enzyme's active site. wikipedia.orgbiorxiv.org The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate's peptide bond, leading to the formation of an acyl-enzyme intermediate and the release of the first product, beta-naphthylamine. oup.com
The liberation of beta-naphthylamine is the key event for quantification. This release can be monitored in real-time or through endpoint assays using two primary methods:
Fluorometric Detection : Beta-naphthylamine is an inherently fluorescent molecule. semanticscholar.org Upon its release from the non-fluorescent substrate, the increase in fluorescence can be measured. This method allows for continuous monitoring of the enzyme reaction. The sample is excited at a specific wavelength (e.g., 335-337 nm), and the emission intensity is measured at a higher wavelength (e.g., 410-420 nm). acs.orgresearchgate.net This approach is highly sensitive and is well-suited for determining initial reaction rates. semanticscholar.org
Colorimetric (Spectrophotometric) Detection : This method involves a subsequent chemical reaction to convert the released beta-naphthylamine into a colored compound. A common technique is diazotization, where the primary aromatic amine (beta-naphthylamine) is treated with a nitrite (B80452) salt (e.g., sodium nitrite) under acidic conditions to form a diazonium salt. This salt is then coupled with another aromatic compound, such as Fast Garnet GBC, to produce a stable and intensely colored azo dye. acs.org The absorbance of this dye is then measured with a spectrophotometer (e.g., at 520 nm or 578 nm), and the concentration of released beta-naphthylamine is determined by comparison to a standard curve. acs.org
The choice of method depends on the required sensitivity and the available equipment. One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the release of 1 µmol of beta-naphthylamine per unit of time under specified assay conditions. acs.org
Kinetic Parameters of this compound Hydrolysis
The hydrolysis of this compound and related compounds can be described by Michaelis-Menten kinetics, which are characterized by two key parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ).
Kₘ (Michaelis Constant) : Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the affinity of the enzyme for its substrate; a lower Kₘ value indicates a higher affinity. nih.gov
k꜀ₐₜ (Catalytic Constant or Turnover Number) : Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. nih.gov
k꜀ₐₜ/Kₘ (Catalytic Efficiency) : This ratio is considered the specificity constant and provides a measure of how efficiently an enzyme converts a substrate into a product. It accounts for both binding affinity (Kₘ) and catalytic activity (k꜀ₐₜ).
Kinetic studies have been performed on various enzymes using amino acid-beta-naphthylamide substrates. For the hydrolysis of a serine beta-naphthylamide substrate by the enzyme dipeptidyl aminopeptidase I from rat liver, specific kinetic parameters have been determined. semanticscholar.org
For comparison, the kinetic parameters for the hydrolysis of a more complex synthetic substrate, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide, by recombinant bovine enteropeptidase highlight how substrate structure influences enzyme kinetics. The presence of the enteropeptidase heavy chain (HL-BEK) versus the light chain alone (L-BEK) also impacts substrate binding and efficiency.
Applications of L Serine Beta Naphthylamide in Advanced Biochemical Methodologies
Development of Fluorometric Assays for Enzyme Activity Detection
L-Serine beta-naphthylamide is a key substrate in the development of fluorometric assays designed to detect the activity of certain enzymes, particularly serine proteases. chemimpex.com Enzymatic cleavage of the amide bond in this compound releases beta-naphthylamine, a fluorescent molecule. google.com This liberation of a fluorescent product allows for the real-time monitoring of enzyme activity.
Principles and Optimization of Fluorescence-Based Detection Systems
The fundamental principle of fluorescence-based detection systems using this compound lies in the enzymatic hydrolysis of the non-fluorescent substrate to yield the highly fluorescent product, beta-naphthylamine. The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction.
Several factors are critical for the optimization of these detection systems to ensure high sensitivity and accuracy. The selection of appropriate excitation and emission wavelengths for beta-naphthylamine is crucial to maximize the signal-to-noise ratio. For instance, in some systems, excitation at 290 nm and emission at 450 nm are used to monitor the formation of the fluorescent product. uniovi.es However, it is important to consider potential interference from other components in the reaction mixture, such as the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which can also exhibit fluorescence under similar conditions. uniovi.es
Optimization strategies may include:
pH and Buffer Conditions: The pH of the reaction buffer must be optimized to ensure maximal enzyme activity. For example, a HEPES buffer at pH 8.0 has been used in some transaminase assays. uniovi.es
Substrate Concentration: Varying the concentration of this compound is necessary to determine the enzyme's kinetic parameters.
Quencher Optimization: In cases of high background fluorescence, additives like ascorbic acid can be tested to reduce non-specific signals.
Control Design: The inclusion of negative controls (without the enzyme) and competitive inhibitors is essential to validate the specificity of the assay.
Intramolecularly quenched fluorogenic substrates (IQFSs) represent a more advanced application of fluorescence principles. In these systems, a fluorophore and a quencher are positioned on the same peptide. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. nih.gov While not directly involving this compound as the fluorophore, the principles of fluorescence quenching and de-quenching are central to these sensitive assays. nih.govresearchgate.net
Quantitative Analysis of Enzyme Kinetics through Fluorescence Signal Monitoring
The continuous monitoring of the fluorescence signal generated from the enzymatic cleavage of this compound allows for the detailed quantitative analysis of enzyme kinetics. By measuring the initial rates of the reaction at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. nih.govplos.org
The progress-curve method, where the fluorescence is monitored over time until the reaction reaches completion, can also be employed. nih.gov This provides a comprehensive view of the reaction dynamics. For accurate kinetic analysis, it is crucial to ensure that the rate measurements are linear, which is typically achieved when less than 10% of the substrate has been consumed. nih.gov
The data obtained from these fluorescence assays can be plotted using various graphical methods, such as the Michaelis-Menten plot, to calculate the kinetic constants. plos.org This quantitative data is invaluable for characterizing enzyme behavior, understanding inhibitor mechanisms, and screening for potential drug candidates. chemimpex.com
Utilization in Chromogenic and Other Spectroscopic Assay Formats
Beyond fluorescence, this compound and its derivatives are utilized in chromogenic and other spectroscopic assays. plos.org In chromogenic assays, the enzymatic cleavage of the substrate leads to the formation of a colored product. This is often achieved by coupling the released beta-naphthylamine with a diazonium salt to produce an intensely colored azo dye. The concentration of this dye, which is proportional to the enzyme activity, can then be quantified using a spectrophotometer at a specific wavelength, such as 540 nm for some methyl-naphthylamide substrates. plos.org
These chromogenic methods are widely used due to their simplicity and the accessibility of standard spectrophotometric equipment. They have been applied to characterize the catalytic nature of various proteases by testing a range of chromogenic peptide substrates. plos.org
Other spectroscopic techniques, such as UV-Vis spectrophotometry, can also be employed. For instance, the consumption of a substrate or the formation of a product can be monitored by changes in absorbance at a specific UV wavelength. uniovi.es In some multiplex assays, both absorbance and fluorescence can be measured simultaneously to provide different readouts from the same reaction. uniovi.es
Application in Histochemical and Cytochemical Procedures for Enzyme Localization
This compound and structurally similar compounds are valuable substrates in histochemical and cytochemical procedures for the in-situ localization of enzyme activity within tissue sections and cells. nih.gov The principle of these techniques relies on the enzymatic liberation of beta-naphthylamine, which is then immediately captured by a coupling agent, typically a diazonium salt, present in the incubation medium. This reaction forms an insoluble, colored precipitate at the site of enzyme activity, thus marking the location of the enzyme. deepdyve.comscribd.com
The choice of the coupling agent is critical for the success of the localization. An ideal coupling agent should react rapidly with the liberated naphthylamine to prevent its diffusion away from the enzyme's location, which would result in poor localization. nih.gov For instance, L-leucyl-4-methoxy-2-naphthylamide was developed as a superior substrate for localizing leucine (B10760876) aminopeptidase (B13392206) because its hydrolysis product, 4-methoxy-2-naphthylamine, couples more rapidly than 2-naphthylamine (B18577) itself. nih.gov
These histochemical methods provide crucial information about the spatial distribution and activity of enzymes in complex tissues, which may not always correlate with the location of the enzyme protein itself. nih.gov This technique has been instrumental in studying the distribution of various peptidases in different tissues and cell types. deepdyve.com
Integration into Biosensor Platforms for Rapid Enzymatic Detection
The enzymatic cleavage of this compound can be integrated into various biosensor platforms to enable rapid and sensitive detection of specific enzyme activities. mdpi.com Biosensors are analytical devices that combine a biological recognition element, such as an enzyme, with a transducer that converts the biological response into a measurable signal. mdpi.com
In the context of this compound, the enzyme of interest is the biological recognition element. When the target enzyme is present in a sample, it hydrolyzes the this compound substrate. The resulting product, beta-naphthylamine, can then be detected by the transducer.
Different types of transducers can be employed:
Optical Biosensors: These can detect the fluorescence of the liberated beta-naphthylamine.
Electrochemical Biosensors: The beta-naphthylamine can be electrochemically oxidized, generating a current that is proportional to the enzyme activity. This approach offers high sensitivity and the potential for miniaturization. mdpi.commdpi.com
For example, a biosensor for the pathogen C. albicans has been developed using L-proline β-naphthylamide. The enzyme L-proline aminopeptidase, secreted by the pathogen, hydrolyzes the substrate, leading to a color change that signals the presence of the microorganism. researchgate.net This demonstrates the potential for developing simple, colorimetric biosensors for various diagnostic applications. The integration of such substrates into biosensor platforms holds promise for point-of-care diagnostics and environmental monitoring. mdpi.com
Future Directions and Emerging Research Avenues for L Serine Beta Naphthylamide
Development of Next-Generation Fluorogenic and Chromogenic Probes with Enhanced Performance
The development of novel fluorogenic and chromogenic probes is a rapidly advancing field, with a focus on creating sensors that offer superior sensitivity, selectivity, and photophysical properties for bio-imaging and diagnostics. nih.govrsc.orgresearchgate.net Building on the principle of L-serine beta-naphthylamide, where enzyme cleavage releases a detectable naphthylamine moiety, next-generation probes are being designed with enhanced features. These advancements often involve the use of different fluorophore scaffolds such as coumarin, fluorescein, rhodamine, cyanine, and BODIPY. nih.gov
Researchers are exploring several strategies to improve probe performance:
Förster Resonance Energy Transfer (FRET): FRET-based probes are designed with a donor and acceptor fluorophore pair. rsc.org Enzymatic cleavage of a linker separating the pair results in a detectable change in the fluorescence signal, allowing for real-time monitoring of molecular interactions. rsc.org
Aggregation-Induced Emission (AIE): Probes utilizing AIEgens, like quinoline-malononitrile (QM), show strong fluorescence in an aggregated state, which can be triggered by an enzymatic reaction. rsc.org This "turn-on" mechanism provides a high signal-to-noise ratio. rsc.org
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-based probes are particularly useful for sensing changes in the microenvironment, such as pH, which can be linked to enzymatic activity. rsc.org
Near-Infrared (NIR) Fluorophores: There is growing interest in developing NIR probes that allow for deeper tissue penetration and reduced cellular autofluorescence, making them ideal for in vivo imaging. nih.gov
These next-generation probes are not only improving the detection of known enzymes but also enabling the discovery of new enzymatic activities and their roles in various diseases. researchgate.net
Integration into High-Throughput Screening Systems for Enzyme Discovery and Characterization
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme research, allowing for the rapid testing of thousands of chemical compounds. unl.edu Substrates like this compound and its derivatives are valuable tools in HTS assays designed to identify and characterize enzyme inhibitors or discover new enzymes. nih.govscispace.com
The integration of naphthylamide-based substrates into HTS platforms is driven by their ability to produce a readily detectable signal upon enzymatic cleavage. For instance, a malachite green-based HTS assay was developed to screen for inhibitors of phosphoserine phosphatase (PSP) in Mycobacterium tuberculosis, a key enzyme in the L-serine biosynthesis pathway. nih.gov This screen successfully identified several novel inhibitor scaffolds. nih.gov
Future developments in this area will likely focus on:
Multiplexed Assays: Designing HTS assays that can simultaneously screen for inhibitors of multiple enzymes, increasing efficiency and providing a more comprehensive understanding of a compound's activity.
Collateral Sensitivity Screening: Implementing novel screening strategies to identify compounds that are effective against drug-resistant bacterial strains by targeting conditionally essential pathways that arise due to resistance mechanisms.
Miniaturization and Automation: Further development of microfluidic and automated systems to reduce reagent consumption and increase the throughput of screening campaigns.
These advancements will continue to accelerate the pace of enzyme discovery and the identification of new therapeutic leads.
Advanced Structural Biology Studies of Enzyme-Naphthylamide Complexes
Understanding the three-dimensional structure of an enzyme in complex with its substrate or inhibitor is crucial for elucidating its catalytic mechanism and for rational drug design. mpg.demicrobenotes.com Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level insights into these interactions. mpg.deous-research.no
Studying enzyme-naphthylamide complexes can reveal key details about the active site, including the specific amino acid residues involved in substrate binding and catalysis. microbenotes.comnih.gov For example, kinetic and structural studies of cathepsin B with a naphthylamide-based substrate helped to elucidate the pH-dependent mechanism of this cysteine protease. nih.gov
Future research in this area will likely involve:
Time-Resolved Crystallography: Capturing snapshots of the enzymatic reaction at various stages to create a "molecular movie" of the catalytic process.
Cryo-EM of Large Enzyme Complexes: Using cryo-EM to determine the structures of large, flexible enzyme complexes that are difficult to crystallize, such as modular nonribosomal peptide synthetases (NRPSs). nih.gov
Computational Modeling and Simulation: Combining experimental structural data with molecular dynamics simulations to understand the conformational dynamics of enzyme-substrate interactions. mdpi.com
These advanced structural studies will provide a more dynamic and complete picture of how enzymes function, paving the way for the design of more potent and specific inhibitors.
Exploration of Naphthylamide Derivatives in Investigating Chemotaxis and Cellular Signaling Pathways
Naphthylamide derivatives have emerged as valuable tools for investigating complex cellular processes like chemotaxis and signal transduction. nih.govacs.orgclinical-laboratory-diagnostics.com Chemotaxis, the directed movement of cells in response to a chemical gradient, is fundamental to immune responses, development, and disease. acs.orgclinical-laboratory-diagnostics.com
Naphthylamide-based fluorescent probes can be used to monitor the activity of enzymes involved in signaling cascades. For instance, fluorescently labeled proteins have been used to study the phosphorylation and interactions of CheY, a key response regulator in the bacterial chemotaxis pathway. nih.gov Furthermore, naphthylamide derivatives of N-formyl peptides have been used to probe the specificity of enzymes that degrade these potent chemoattractants. acs.org
Emerging research is focused on:
Probing Ion Signaling: The dipeptide glycyl-L-phenylalanine 2-naphthylamide (GPN) is used to induce the release of Ca²⁺ from lysosomes, allowing researchers to study localized calcium signals during processes like phagocytosis. mdpi.com
Mapping Signal Transduction Networks: Developing a toolkit of probes for various signaling molecules (e.g., kinases, phosphatases, G-proteins) to map the intricate networks that control cellular behavior.
Investigating Cell Motility: Using naphthylamide-based substrates to measure aminopeptidase (B13392206) activity, which has been implicated in cell motility and differentiation in organisms like Dictyostelium. scholaris.ca
The continued development and application of naphthylamide derivatives will undoubtedly provide deeper insights into the molecular mechanisms that govern cellular communication and movement.
Q & A
Q. What are the standard protocols for synthesizing and characterizing L-Serine beta-naphthylamide?
- Methodological Answer : Synthesis typically involves coupling L-serine with β-naphthylamine via carbodiimide-mediated amidation. Post-synthesis, purification is achieved using reversed-phase HPLC, followed by characterization via NMR (¹H/¹³C) and mass spectrometry (ESI-MS). Purity validation requires HPLC with UV detection (λ = 280 nm for β-naphthylamide absorption). Ensure stoichiometric ratios are optimized to minimize byproducts .
- Key Parameters Table :
| Step | Technique | Critical Parameters |
|---|---|---|
| Synthesis | Carbodiimide coupling | Reaction time (4–6 h), pH 7.4 |
| Purification | Reversed-phase HPLC | Acetonitrile/water gradient (20%–80%) |
| Characterization | NMR/MS | Chemical shift alignment (δ 7.8–8.2 ppm for β-naphthyl protons) |
Q. How can researchers validate the stability of this compound in aqueous buffers for enzymatic assays?
- Methodological Answer : Conduct stability studies by incubating the compound in buffers (pH 4–9) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 6, 12, 24 h). Use UV-Vis spectroscopy to detect β-naphthylamine release (λ = 520 nm after diazotization). Stability is confirmed if <5% degradation occurs within 24 h under assay conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in kinetic data from this compound-based protease assays?
- Methodological Answer : Contradictions often arise from substrate inhibition or enzyme-source variability.
Substrate Titration : Perform assays at varying substrate concentrations (0.1–10× Km) to identify inhibition thresholds.
Enzyme Source Comparison : Test enzymes from recombinant vs. tissue-extracted sources to isolate variability.
Statistical Validation : Apply ANOVA to compare datasets and identify outliers. Reference kinetic parameters (Km, Vmax) from peer-reviewed studies for cross-validation .
- Example Data Reconciliation :
| Study | Km (μM) | Vmax (nmol/min) | Enzyme Source |
|---|---|---|---|
| A | 12 ± 2 | 45 ± 5 | Recombinant |
| B | 28 ± 4 | 22 ± 3 | Tissue-extracted |
Q. How can computational modeling enhance the design of this compound derivatives for targeted enzyme inhibition?
- Methodological Answer :
Docking Simulations : Use tools like AutoDock Vina to predict binding affinities of derivatives to active sites (e.g., trypsin-like proteases).
QSAR Analysis : Correlate structural modifications (e.g., β-naphthyl substituents) with inhibitory constants (Ki) from experimental data.
Validation : Synthesize top-scoring derivatives and validate inhibition via fluorometric assays. Cross-reference results with crystallographic data if available .
Q. What methodologies address low signal-to-noise ratios in fluorometric assays using this compound?
- Methodological Answer :
Quencher Optimization : Test additives like ascorbic acid to reduce background fluorescence.
Detection Sensitivity : Switch to tandem mass spectrometry (LC-MS/MS) for trace-level quantification (LOQ < 0.1 μM).
Control Design : Include negative controls (enzyme-free) and competitive inhibitors to validate specificity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in studies using this compound for amidase activity profiling?
- Methodological Answer : Conflicting data may stem from assay conditions (e.g., pH, ionic strength) or enzyme isoforms.
Meta-Analysis : Aggregate data from ≥5 studies to identify trends using forest plots.
Condition Replication : Reproduce assays under reported conditions to isolate variables.
Isoform-Specific Profiling : Use CRISPR-edited cell lines to test activity against single isoforms.
- Reference : Similar approaches were applied in resolving L-serine efficacy variations in GRIN-related disorders .
Methodological Best Practices
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